molecular formula C16H13ClN2O B1621673 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one CAS No. 22312-80-7

2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one

Cat. No. B1621673
CAS RN: 22312-80-7
M. Wt: 284.74 g/mol
InChI Key: OZHLXITVGGWFEF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one, also known as CMQ-4, is a synthetic compound that has been used in scientific research since the early 1990s. It is a member of the quinazolinone family of compounds, and is used as a ligand for various receptors. CMQ-4 has been found to have a variety of biochemical and physiological effects, and has a wide range of applications in laboratory experiments.

Scientific Research Applications

Anticonvulsant Activity

Quinazolinone derivatives have been investigated for their anticonvulsant properties. For instance, a study designed and synthesized novel quinazolin-4(3H)-one derivatives, assessing their activity using the 6 Hz psychomotor seizure test. The most active compound demonstrated significant protection against seizures in mice, underscoring the therapeutic potential of these derivatives in epilepsy treatment (Kumar et al., 2011).

H1-Antihistaminic Activity

Another area of application is in the development of H1-antihistaminic agents. Several 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and tested for their in vivo H1-antihistaminic activity. One particular compound was found to be equipotent to the reference standard chlorpheniramine maleate, offering a potential new class of H1-antihistamines with less sedation (Alagarsamy et al., 2005).

Anticancer Activity

Quinazolinone derivatives also show promise in cancer treatment. A specific derivative demonstrated remarkable activity against CNS cancer cell lines in a study, highlighting the potential of these compounds as antitumor agents. The study's rational approach and QSAR techniques contributed to understanding the pharmacophoric requirements for inhibiting EGFR-tyrosine kinase, an important target in cancer therapy (Noolvi & Patel, 2013).

Corrosion Inhibition

Beyond pharmacological applications, quinazolinone derivatives have been explored as corrosion inhibitors. A study investigated new compounds derived from quinazolinone for their efficiency in protecting mild steel in acidic media. These compounds showed high inhibition efficiencies, indicating their potential as effective corrosion inhibitors (Errahmany et al., 2020).

properties

IUPAC Name

2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-11-6-8-12(9-7-11)19-15(10-17)18-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHLXITVGGWFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398213
Record name 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22312-80-7
Record name 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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